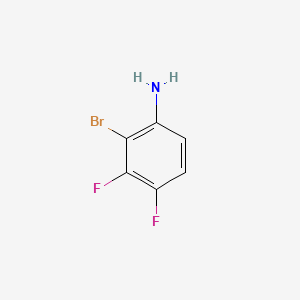

2-Bromo-3,4-difluoroaniline

Beschreibung

Overview of Halogenated Anilines in Contemporary Organic Chemistry

Halogenated anilines represent a ubiquitous class of compounds in modern organic chemistry, serving as fundamental intermediates and key structural motifs in a wide array of applications. acs.orgresearchgate.net These aromatic amines, substituted with one or more halogen atoms, are critically important synthetic building blocks. Their utility is most pronounced in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, which are powerful methods for constructing carbon-carbon and carbon-heteroatom bonds. acs.orga2bchem.com The reactivity of the aryl halide moiety provides a versatile handle for introducing molecular complexity. acs.org

The amino group (-NH₂) in anilines is a strong electron-donating group, which significantly increases the electron density of the aromatic ring, particularly at the ortho and para positions. allen.inbyjus.com This high degree of activation facilitates electrophilic substitution reactions like halogenation, often allowing them to proceed without a Lewis acid catalyst. allen.inchemistrysteps.com However, this heightened reactivity can also lead to challenges, such as over-halogenation, yielding poly-substituted products. chemistrysteps.com To achieve controlled, regioselective halogenation, chemists often employ strategies like protecting the amino group, for instance, through acetylation, which moderates its activating effect. chemistrysteps.com

Beyond their role as synthetic intermediates, halogenated aromatic rings are common substructures in numerous biologically active molecules, both synthetic and naturally occurring, as well as in various industrial materials. acs.org The introduction of halogens can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets, making these compounds particularly valuable in medicinal chemistry and drug discovery.

Significance of 2-Bromo-3,4-difluoroaniline as a Core Building Block in Advanced Synthesis

This compound has emerged as a particularly valuable building block in advanced organic synthesis due to its unique substitution pattern, which offers multiple sites for selective chemical modification. a2bchem.com This trifunctional molecule combines a nucleophilic amino group, a bromine atom amenable to cross-coupling reactions, and two fluorine atoms that modulate the electronic properties of the benzene (B151609) ring. ossila.com This distinct arrangement of functional groups allows for a programmed, stepwise approach to the synthesis of complex molecular architectures.

The significance of this compound is prominently demonstrated in the synthesis of novel therapeutic agents. It serves as a key intermediate in the development of a range of pharmaceuticals, including potential anti-cancer, anti-inflammatory, and antiviral drugs. nbinno.com A notable example is its use in the synthesis of GSK-3 (Glycogen Synthase Kinase 3) inhibitors, which are under investigation for the treatment of neurodegenerative diseases like Alzheimer's disease. nbinno.com

In addition to pharmaceuticals, this compound is an important precursor in the agrochemical industry for producing fungicides and herbicides. nbinno.com The presence and position of the fluorine atoms are crucial, as fluorination is a well-established strategy for enhancing the biological activity and metabolic stability of active ingredients. The versatility of this compound also extends to materials science and the production of dyes and pigments. ossila.comnbinno.com

Table 1: Applications of this compound

| Field | Specific Application | Reference |

| Pharmaceuticals | Intermediate for anti-cancer, anti-inflammatory, and antiviral drugs | nbinno.com |

| Building block for GSK-3 inhibitors (e.g., Alzheimer's research) | nbinno.com | |

| Agrochemicals | Precursor for fungicides and herbicides | nbinno.com |

| Dyes & Pigments | Intermediate in the production of azo dyes and pigments | nbinno.com |

Historical Context and Evolution of Research on Difluoroaniline Derivatives

The study of halogenated anilines dates back to the early 20th century, following the discovery and initial exploration of aniline (B41778) chemistry. However, the specific focus on difluoroaniline derivatives is a more recent development, largely propelled by the growing appreciation within the scientific community for the unique properties that fluorine atoms impart to organic molecules. The evolution of this research field is closely tied to advancements in synthetic methodologies, particularly in the area of selective fluorination and halogenation of aromatic systems.

Initially, the synthesis of such compounds was challenging. However, the development of more sophisticated synthetic routes, including diazotization-reduction methods and various metal-catalyzed coupling reactions (e.g., Ullmann, Buchwald-Hartwig), enabled more efficient and controlled preparation of specific isomers like this compound. nbinno.com

The impetus for this research has been the increasing demand from the pharmaceutical and agrochemical industries for specialized, highly functionalized intermediates. Researchers recognized that incorporating two fluorine atoms onto an aniline ring could significantly alter a molecule's electronic nature, pKa, lipophilicity, and metabolic profile. This fine-tuning of molecular properties is essential for modern drug design and the development of effective agrochemicals. The systematic investigation of various difluoroaniline isomers has allowed for detailed structure-activity relationship (SAR) studies, providing critical insights into how halogen positioning affects interactions with biological targets.

Table 2: Key Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₄BrF₂N | nbinno.comnih.gov |

| Molecular Weight | ~208.01 g/mol | nbinno.com |

| Appearance | White-like to yellowish crystalline powder | cymitquimica.com |

| Melting Point | 68-72 °C | nbinno.com |

| Solubility | Soluble in ethanol, acetone, and chloroform; slightly soluble in water. | nbinno.com |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-bromo-3,4-difluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrF2N/c7-5-4(10)2-1-3(8)6(5)9/h1-2H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGZURPPCPVPDMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N)Br)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70627905 | |

| Record name | 2-Bromo-3,4-difluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70627905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092349-87-5 | |

| Record name | 2-Bromo-3,4-difluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70627905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-3,4-difluoroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Synthetic Methodologies for 2 Bromo 3,4 Difluoroaniline

Direct Bromination Strategies

Direct bromination involves the introduction of a bromine atom onto an existing difluoroaniline ring. The success of this strategy hinges on controlling the regioselectivity of the reaction, as the activating amino group and the deactivating fluorine atoms exert competing directing effects on the incoming electrophile.

Regioselective Bromination of 3,4-Difluoroaniline Precursors

The most direct route to 2-Bromo-3,4-difluoroaniline is the regioselective bromination of 3,4-difluoroaniline. In this electrophilic aromatic substitution reaction, the amino group (-NH₂) is a strong activating group and directs incoming electrophiles to the ortho and para positions. The fluorine atoms are deactivating and also ortho, para-directing. In the case of 3,4-difluoroaniline, the position ortho to the amino group (position 2) is sterically accessible and electronically favored for substitution.

Optimized Reaction Conditions and Reagents (e.g., Bromine in Acetic Acid)

The selection of reagents and reaction conditions is critical for achieving high yield and selectivity. A common method for the bromination of anilines involves using molecular bromine (Br₂) as the brominating agent, often dissolved in a solvent like glacial acetic acid. chemicalbook.com For instance, the synthesis of the isomeric 4-bromo-2,6-difluoroaniline (B33399) is achieved by treating 2,6-difluoroaniline (B139000) with a solution of bromine in glacial acetic acid. chemicalbook.com Another effective brominating agent is N-Bromosuccinimide (NBS), which can offer milder reaction conditions.

The reaction solvent plays a significant role. Acetic acid is frequently used as it can protonate the aniline (B41778), modulating its reactivity and potentially improving selectivity. Dichloromethane is another suitable solvent for brominations using NBS.

Table 1: Reagents for Direct Bromination of Difluoroanilines

| Reagent | Solvent | Typical Application | Source |

|---|---|---|---|

| Bromine (Br₂) | Glacial Acetic Acid | Bromination of various difluoroanilines | , chemicalbook.com |

| N-Bromosuccinimide (NBS) | Dichloromethane | Mild bromination of activated rings | |

| Bromine (Br₂) | Aqueous Hydrochloric Acid | Bromination of aniline hydrochlorides | google.com |

Influence of Temperature and Reaction Time on Yield and Selectivity

Control of reaction temperature is paramount to prevent over-bromination and the formation of undesired isomers. For the bromination of 2,6-difluoroaniline in acetic acid, the temperature is maintained below 25°C. In a similar synthesis, the reaction mixture is stirred at room temperature for a period of 2 hours to ensure completion. For the bromination of 2,4-difluoroaniline (B146603) to its bromo-derivative, the temperature is carefully kept below 45°C during the addition of bromine, followed by a holding period of 30 minutes. google.com Higher temperatures could lead to a decrease in selectivity and the formation of di-brominated byproducts. The reaction time is also optimized to ensure full conversion of the starting material while minimizing side reactions; typical times range from 15 minutes to several hours. chemicalbook.comgoogle.com

Table 2: Influence of Reaction Conditions on Bromination

| Parameter | Condition | Rationale | Source |

|---|---|---|---|

| Temperature | Below 25-45°C | To control regioselectivity and prevent di-bromination. | , google.com |

| Reaction Time | 0.5 - 2.5 hours | To allow for complete conversion of the starting material. | google.com, prepchem.com |

Bromination of Substituted Difluoronitrobenzenes followed by Reduction

An alternative and highly effective two-step approach involves the bromination of a difluoronitrobenzene precursor, followed by the chemical reduction of the nitro group to an amine. The strongly deactivating nitro group directs the incoming bromine to the meta position. Therefore, to obtain this compound, one would start with 1,2-difluoro-3-nitrobenzene. Bromination would occur at the position meta to the nitro group and ortho to both fluorine atoms, yielding 2-bromo-3,4-difluoronitrobenzene.

This intermediate is then converted to the target aniline through reduction. A variety of reduction methods are available. Catalytic hydrogenation is a common and clean method, employing catalysts such as palladium on carbon (Pd/C) with a hydrogen source. chemicalbook.com For example, 1,2-dibromo-4,5-difluoro-3-nitrobenzene (B73673) is reduced to the corresponding aniline using 10% Pd/C and hydrogen gas in methanol (B129727) at 50°C. chemicalbook.com Another established method is the use of tin(II) chloride (SnCl₂) in the presence of hydrochloric acid (HCl).

Multi-Step Synthetic Routes

Conversion from Other Halogenated Difluoroanilines

This compound can potentially be synthesized from other halogenated difluoroaniline isomers through a sequence of reactions. For example, a common strategy in aromatic chemistry involves a diazotization-reduction sequence. This is demonstrated in the synthesis of 3,5-difluoroaniline (B1215098) from 2,4-difluoroaniline. google.com In this process, the starting aniline is first brominated to 2-bromo-4,6-difluoroaniline. google.com This intermediate then undergoes diazotization with sodium nitrite (B80452) in an acidic medium, followed by reduction (deamination) to remove the amino group, yielding 1-bromo-3,5-difluorobenzene (B42898). A subsequent amination step would be required to re-introduce an amino group at a different position, though this specific final step is not detailed for the target compound in the provided sources. Such multi-step transformations, while longer, offer a high degree of flexibility and control in accessing specific substitution patterns on the aromatic ring. vanderbilt.edu

Synthetic Routes to this compound: A Detailed Examination

The synthesis of this compound, a key intermediate in the creation of various pharmaceutical and agrochemical compounds, can be achieved through several strategic pathways. nbinno.com These methods primarily involve the introduction and transformation of functional groups on a difluorobenzene core. The following sections explore the key synthetic methodologies in detail.

1 Precursor Synthesis and Functional Group Transformations

A common and effective approach to synthesizing substituted anilines, including this compound, begins with the nitration of a substituted aromatic compound, followed by the reduction of the nitro group. wikipedia.orgacs.orgchemguide.co.uk

1 Nitration and Reduction

The synthesis often commences with a difluorobenzene derivative. For instance, the nitration of 1,2-difluorobenzene (B135520) can be a starting point. This electrophilic aromatic substitution is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. chemguide.co.uk The directing effects of the fluorine atoms on the aromatic ring influence the position of the incoming nitro group.

Following nitration, the resulting nitro-difluorobenzene intermediate must be brominated. The deactivating nature of the nitro group generally directs the incoming bromine atom. For example, the bromination of 1,2-difluoro-3-nitrobenzene can be achieved using reagents like N-bromosuccinimide (NBS) in a polar aprotic solvent.

The final step in this sequence is the reduction of the nitro group to an amine. This transformation can be accomplished using various reducing agents. Common methods include the use of metals such as tin or iron in the presence of a strong acid like hydrochloric acid, or through catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C). acs.orgchemguide.co.ukchemicalbook.com

A plausible reaction sequence is outlined below:

Nitration: 1,2-Difluorobenzene is nitrated to form a difluoronitrobenzene isomer.

Bromination: The difluoronitrobenzene is then brominated to introduce a bromine atom at the desired position, yielding a bromo-difluoronitrobenzene.

Reduction: The nitro group of the bromo-difluoronitrobenzene is reduced to an amine, affording the final product, this compound.

| Step | Reactants | Reagents | Product |

| 1 | 1,2-Difluorobenzene | Conc. HNO₃, Conc. H₂SO₄ | Difluoronitrobenzene |

| 2 | Difluoronitrobenzene | Br₂, FeBr₃ or NBS | Bromo-difluoronitrobenzene |

| 3 | Bromo-difluoronitrobenzene | Fe/HCl or H₂/Pd-C | This compound |

2 Amination Reactions

Another significant synthetic strategy involves the direct introduction of an amine group onto a bromo-difluorobenzene scaffold. numberanalytics.com

1 Amination of Bromo-Difluorobenzene Derivatives

This approach utilizes a pre-existing bromo-difluorobenzene derivative and converts it to the corresponding aniline through an amination reaction. A notable example is the amination of 1-bromo-2,3-difluorobenzene. This transformation can be achieved by reacting the aryl halide with ammonia (B1221849) or an ammonia equivalent. The Ullmann reaction, which employs a copper catalyst, is a classic method for this type of transformation. nbinno.com The reaction is typically carried out in the presence of a copper catalyst and a ligand in a suitable solvent. nbinno.com

A process for preparing 3,5-difluoroaniline involves the amination of 1-bromo-3,5-difluorobenzene with aqueous ammonia under pressure, catalyzed by cuprous oxide. google.com This highlights the utility of copper-catalyzed amination for producing fluoroanilines.

2 Catalytic Amination Approaches

Modern organic synthesis has seen the development of powerful palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination. wikipedia.org These methods offer a versatile and efficient means to form carbon-nitrogen bonds. In the context of synthesizing this compound, a suitable bromo-difluorobenzene precursor could potentially be aminated using a palladium catalyst, a phosphine (B1218219) ligand, and a base. These reactions are known for their broad substrate scope and functional group tolerance. rsc.org

For example, palladium-catalyzed amination has been successfully used for the coupling of aryl halides with various amines. rsc.org The choice of ligand is often crucial for achieving high yields and selectivity.

3 Diazotization and Related Transformations

Diazotization reactions, which involve the conversion of a primary aromatic amine to a diazonium salt, are fundamental in synthetic organic chemistry. numberanalytics.comijcrt.orgbyjus.com These versatile intermediates can then undergo a variety of transformations, including hydro-de-diazotization and halogen abstraction. masterorganicchemistry.comresearchgate.netresearchgate.net

A synthetic route to 3,5-difluoroaniline involves the diazotization of 2-bromo-4,6-difluoroaniline, followed by reduction of the diazonium salt to form 1-bromo-3,5-difluorobenzene, which is then aminated. google.com This demonstrates the strategic use of diazotization to manipulate the substitution pattern on the aromatic ring.

1 Mechanistic Studies of Aryl Diazonium Salt Formation and Reactivity

The formation of an aryl diazonium salt begins with the reaction of a primary aromatic amine with nitrous acid, which is typically generated in situ from sodium nitrite and a strong acid. byjus.commasterorganicchemistry.com The process involves the formation of a nitrosonium ion (NO⁺) which acts as an electrophile and attacks the nitrogen of the amine. byjus.comlkouniv.ac.in A series of proton transfers and the elimination of a water molecule lead to the formation of the aryl diazonium ion. byjus.comyoutube.com

Aryl diazonium salts are more stable than their alkyl counterparts due to the delocalization of the positive charge through resonance with the aromatic ring. ijcrt.org They are typically prepared and used at low temperatures (0-5 °C) as they can be explosive when isolated in a dry state. ijcrt.orgmasterorganicchemistry.com

The reactivity of aryl diazonium salts is extensive. The diazonium group is an excellent leaving group (as N₂) and can be replaced by a wide variety of nucleophiles. For instance, in a hydro-de-diazotization reaction, the diazonium group is replaced by a hydrogen atom, often using a reducing agent like hypophosphorous acid (H₃PO₂). masterorganicchemistry.com This transformation is useful for removing an amino group that was initially used as a directing group. Mechanistic studies suggest the involvement of aryl radical intermediates in some of these transformations. researchgate.net

2 Continuous Flow Reactor Applications in Diazotization

The exothermic and potentially hazardous nature of diazotization reactions, due to the instability of diazonium salts, has led to the exploration of continuous flow reactor technology for their synthesis. numberanalytics.comrsc.orgjove.com Continuous flow reactors offer significant advantages in terms of safety and efficiency by providing precise control over reaction parameters such as temperature, pressure, and residence time. numberanalytics.comjove.com

The small reaction volumes and high surface-area-to-volume ratios in microreactors allow for rapid heat dissipation, minimizing the risk of thermal runaway. numberanalytics.com This technology enables the safe in-situ generation and immediate consumption of diazonium salts, avoiding their accumulation. rsc.orgresearchgate.net

Research has demonstrated the successful application of continuous flow systems for various diazotization reactions, including the synthesis of aryl fluorides via the Balz-Schiemann reaction and hydro-de-diazotization processes. jove.combohrium.com For example, the diazotization of 2,4-difluoroaniline and subsequent hydro-de-diazotization to produce 1,3-difluorobenzene (B1663923) has been efficiently carried out in a continuous flow reactor with a significantly reduced reaction time. bohrium.com The key parameters for scaling up diazotization reactions in continuous reactors include initial concentration, temperature, mixing, residence time, and heat transfer area. rsc.org

| Parameter | Batch Reactor | Continuous Flow Reactor |

| Safety | Higher risk due to accumulation of explosive diazonium salts. | Enhanced safety due to small reaction volumes and in-situ consumption. numberanalytics.comjove.com |

| Heat Transfer | Less efficient, potential for thermal runaway. | Highly efficient, precise temperature control. numberanalytics.com |

| Reaction Time | Often longer due to safety considerations. | Significantly shorter residence times. bohrium.comresearchgate.net |

| Scalability | Can be challenging and hazardous. | More straightforward and safer to scale up. rsc.org |

Comparative Analysis of Synthetic Pathways

A variety of methods, including classical reactions like the Sandmeyer and Ullmann reactions, as well as modern cross-coupling reactions like the Buchwald-Hartwig amination, are utilized for the synthesis of this compound. nbinno.com Electrophilic bromination of a corresponding aniline precursor is another common approach.

One documented pathway involves the bromination of 4,5-difluoro-2-nitroaniline (B1295537) with bromine in acetic acid, yielding 2-bromo-3,4-difluoro-6-nitroaniline. prepchem.com This intermediate would then require reduction of the nitro group to afford the final product. Another approach starts from 2,4-difluoroaniline, which undergoes bromination to produce 2-bromo-4,6-difluoroaniline. This is then subjected to diazotization and subsequent reduction to yield 1-bromo-3,5-difluorobenzene, which can be aminated to the desired product. google.comgoogle.com

Efficiency and Scalability Considerations

The efficiency and scalability of synthetic routes are critical for industrial production. Batch processes, while common in laboratory-scale synthesis, can present challenges in heat transfer and mixing when scaled up. Continuous flow reactors offer a promising alternative by providing superior heat and mass transfer, which can lead to improved yields and safety, particularly for exothermic reactions like halogenations and diazotizations. smolecule.com For instance, the use of continuous flow reactors has been shown to significantly improve the safety and efficiency of diazotization reactions by minimizing the accumulation of potentially explosive diazonium salts. researchgate.netbohrium.com

The table below presents a comparative overview of different synthetic approaches based on available data for the synthesis of this compound and structurally related compounds.

Table 1: Comparative Analysis of Synthetic Pathways for this compound and Related Compounds

| Synthetic Pathway | Starting Material | Key Reagents | Reported Yield | Scalability Considerations |

| Electrophilic Bromination followed by Reduction | 4,5-difluoro-2-nitroaniline | Bromine, Acetic Acid | High (for bromination step) prepchem.com | Batch processing can be challenging to scale; requires subsequent reduction step. |

| Multi-step Synthesis via Diazotization | 2,4-difluoroaniline | Bromine, HCl, NaNO₂, Isopropyl alcohol, Cu₂O, Aqueous ammonia | ~87% overall yield for a similar multi-step process. google.com | Involves multiple steps which can lower overall efficiency; diazotization requires careful temperature control, but can be managed in continuous flow. google.comresearchgate.net |

| Ullmann Condensation | 2-bromo-3,4-difluoronitrobenzene | Ammonia or amine, Copper catalyst, Ligand (e.g., 2,2'-bipyridine) | Not specified for this specific reaction, but generally moderate to good. nbinno.com | Use of copper catalysts can present challenges in removal and disposal on a large scale. google.com |

| Buchwald-Hartwig Amination | 1,2-dibromo-3,4-difluorobenzene | Ammonia source, Palladium catalyst, Ligand | Not specified for this specific reaction, but generally high-yielding. | Palladium catalysts can be expensive, and their removal from the final product is crucial, especially in pharmaceutical applications. |

Green Chemistry Principles in Synthesis

The application of green chemistry principles is increasingly important in chemical manufacturing to minimize environmental impact. This includes the use of safer solvents, catalysts, and reagents, as well as maximizing atom economy and reducing waste.

For the synthesis of bromo-fluoroanilines, replacing hazardous reagents like elemental bromine with alternatives such as hydrobromic acid in the presence of an oxidizing agent like hydrogen peroxide can be a greener approach. google.com This method avoids the use of toxic bromine and generates water as a byproduct.

The use of continuous flow chemistry aligns well with green chemistry principles by often reducing reaction times, improving energy efficiency, and minimizing solvent usage compared to traditional batch processes. researchgate.net Furthermore, the integration of in-line purification and solvent recovery systems in continuous flow setups can significantly reduce the environmental factor (E-factor) of a process, which is a measure of the amount of waste generated per unit of product. researchgate.net For example, in a related process, integrating a solvent recovery system decreased the E-factor from 1.63 in a batch process to 0.21 in an integrated continuous manufacturing process. researchgate.net

Catalyst choice also plays a crucial role. While palladium catalysts are highly efficient for cross-coupling reactions, their cost and potential toxicity are drawbacks. The use of more abundant and less toxic metal catalysts, such as copper in Ullmann reactions, can be a greener alternative, although catalyst removal remains a consideration. nbinno.comgoogle.com The development of recyclable catalytic systems is an active area of research to improve the sustainability of these synthetic routes.

Table 2: Application of Green Chemistry Principles in the Synthesis of Halogenated Anilines

| Green Chemistry Principle | Application in Synthesis |

| Waste Prevention | Continuous flow processes can reduce waste generation compared to batch processes. researchgate.net |

| Atom Economy | Reactions like the Buchwald-Hartwig amination generally have high atom economy. |

| Use of Safer Chemicals | Replacing elemental bromine with hydrobromic acid/hydrogen peroxide. google.com |

| Energy Efficiency | Continuous flow reactors can offer better energy efficiency through improved heat transfer. researchgate.net |

| Use of Catalysis | Utilizing catalytic amounts of reagents (e.g., palladium or copper catalysts) is preferable to stoichiometric reagents. nbinno.com |

| Design for Degradation | Not directly addressed in the context of synthesis but is a consideration for the final product's lifecycle. |

Iii. Reactivity and Mechanistic Investigations of 2 Bromo 3,4 Difluoroaniline

Electrophilic Aromatic Substitution Reactions

Electrophilic Aromatic Substitution (EAS) involves the attack of an electrophile on the electron-rich benzene (B151609) ring. The outcome of such reactions on a substituted benzene is determined by the nature of the substituents already present.

The regioselectivity of EAS reactions on 2-Bromo-3,4-difluoroaniline is a result of the cumulative directing effects of the amino, fluoro, and bromo substituents.

Amino Group (-NH₂): The amino group is a powerful activating group and a strong ortho, para-director. Through its strong positive resonance effect (+R), it donates lone-pair electron density to the aromatic ring, particularly at the positions ortho and para to it (C6 and C4). This donation significantly stabilizes the cationic intermediate (the arenium ion or sigma complex) formed during the electrophilic attack at these positions.

Combined Directing Effects: In this compound, the directing effects can be summarized as follows:

Amino group directs to: C6 (ortho) and C4 (para).

Bromine atom directs to: C3 (ortho) and C5 (para).

Fluorine at C3 directs to: C2 (ortho) and C4 (para).

Fluorine at C4 directs to: C3 (ortho) and C5 (para).

The exceptionally strong activating and directing effect of the amino group dominates the weaker effects of the halogens. The positions most enriched in electron density are C6 and C4. Since the C4 position is already substituted with a fluorine atom, the primary site for electrophilic attack is the C6 position, which is ortho to the amino group and meta to the bromine atom. Attack at C5 is also possible, being directed by the bromine and C4-fluorine, but is electronically less favored than the C6 position due to the overriding influence of the amino group.

| Substituent | Inductive Effect (-I) | Resonance Effect (+R) | Overall Effect on Reactivity | Directing Preference |

|---|---|---|---|---|

| -NH₂ (Amino) | Weakly Withdrawing | Strongly Donating | Strongly Activating | Ortho, Para |

| -F (Fluoro) | Strongly Withdrawing | Weakly Donating | Weakly Deactivating | Ortho, Para |

| -Br (Bromo) | Strongly Withdrawing | Weakly Donating | Weakly Deactivating | Ortho, Para |

Reaction conditions can significantly alter the outcome of electrophilic substitution. For instance, in nitration reactions that use a mixture of strong acids like nitric acid and sulfuric acid, the highly acidic medium can protonate the basic amino group to form the anilinium ion (-NH₃⁺). This protonated group is strongly electron-withdrawing and acts as a meta-director. Under such conditions, the directing effect would shift towards the C5 position, which is meta to the newly formed anilinium group. This can lead to a mixture of products or a completely different major product compared to reactions under non-acidic conditions.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic Aromatic Substitution (SₙAr) is a key reaction for aryl halides, particularly those with electron-withdrawing groups. This reaction involves the replacement of a leaving group on the aromatic ring by a nucleophile.

The SₙAr reaction proceeds via a mechanism that is distinct from Sₙ1 and Sₙ2 pathways. It requires the aromatic ring to be electron-deficient to facilitate the attack of a nucleophile. The fluorine and bromine atoms on the this compound ring are strongly electron-withdrawing via their inductive effects (-I). This withdrawal of electron density makes the ring electrophilic and thus activates it towards nucleophilic attack. The presence of multiple halogens enhances this activation. For the reaction to proceed efficiently, the electron-withdrawing groups must be positioned ortho or para to the leaving group to effectively stabilize the negatively charged intermediate (Meisenheimer complex) through resonance.

The SₙAr reaction typically follows a two-step addition-elimination mechanism.

Addition: The nucleophile attacks the carbon atom bearing a leaving group, forming a covalent bond and breaking the aromaticity of the ring. This creates a resonance-stabilized carbanion known as a Meisenheimer complex.

Elimination: The leaving group departs, taking its bonding electrons with it. This step restores the aromaticity of the ring, resulting in the substituted product.

In this compound, both bromine and fluorine can potentially serve as leaving groups. In SₙAr reactions, the rate-determining step is usually the initial nucleophilic attack. Fluorine's high electronegativity makes the carbon it is attached to highly electrophilic, thus accelerating the attack. Consequently, the typical reactivity order for halogens as leaving groups in SₙAr is F > Cl > Br > I, which is the opposite of the trend seen in Sₙ1 and Sₙ2 reactions. Therefore, one of the fluorine atoms, particularly the one at C4 which is activated by the ortho fluorine at C3 and the meta bromine at C2, is a likely site for nucleophilic substitution.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and aryl halides are common substrates. The bromine atom in this compound is an excellent handle for these transformations.

The general mechanism for these reactions, such as Suzuki and Buchwald-Hartwig couplings, involves a catalytic cycle with three main steps: oxidative addition, transmetalation (for Suzuki) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound (like a boronic acid or ester) to form a new C-C bond. It is widely used to synthesize biaryls and other conjugated systems. The reaction is valued for its mild conditions and tolerance of various functional groups.

Buchwald-Hartwig Amination: This reaction forms a new C-N bond by coupling the aryl bromide with an amine. It is a versatile method for synthesizing substituted anilines and has largely replaced harsher classical methods. The process typically requires a palladium catalyst, a phosphine (B1218219) ligand, and a base.

The table below presents hypothetical but representative conditions for such cross-coupling reactions based on established methodologies for similar substrates.

| Reaction Type | Coupling Partner | Typical Catalyst | Typical Ligand | Typical Base | Typical Solvent |

|---|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic Acid | Pd(PPh₃)₄ or Pd(OAc)₂ | SPhos, XPhos, PPh₃ | K₂CO₃, Cs₂CO₃, K₃PO₄ | Dioxane/H₂O, Toluene, 2-MeTHF |

| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd₂(dba)₃ or Pd(OAc)₂ | BINAP, Xantphos, XPhos | NaOt-Bu, K₃PO₄, DBU | Toluene, Dioxane, DMF |

Suzuki-Miyaura Coupling with Boronic Acids/Esters

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds between organoboron compounds and organic halides. This reaction is highly valuable for the derivatization of this compound at the C-2 position. The general mechanism involves an oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the boronic acid/ester in the presence of a base, and concluding with a reductive elimination step to yield the biaryl product and regenerate the Pd(0) catalyst. The reaction is noted for its mild conditions and tolerance of a wide variety of functional groups.

The success of the Suzuki-Miyaura coupling heavily relies on the choice of the palladium catalyst and the associated ligands. While unprotected ortho-bromoanilines can be challenging substrates, specific catalytic systems have been developed to effectively couple them with a variety of boronic esters. Electron-donating and sterically demanding ligands are often employed to promote the oxidative addition and reductive elimination steps of the catalytic cycle.

Catalytic systems for Suzuki-Miyaura coupling often consist of a palladium precursor and a ligand. Precursors like Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄ are commonly used. The choice of ligand is crucial; bulky, electron-rich phosphine ligands are particularly effective for coupling aryl chlorides and sterically hindered substrates. For instance, CataXCium A Pd G3 has been identified as a uniquely effective catalyst system for Suzuki-Miyaura cross-couplings on unprotected ortho-bromoaniline substrates, showing compatibility with benzyl, alkyl, aryl, alkenyl, and heteroaromatic boronic esters.

| Palladium Precursor | Ligand | Base | Solvent | Typical Substrates |

|---|---|---|---|---|

| Pd(OAc)₂ | CataXCium A | K₃PO₄ | Toluene/Water | Unprotected o-bromoanilines |

| Pd₂(dba)₃ | Triphenylphosphine (PPh₃) | Na₂CO₃ | DME/Water | Aryl bromides |

| PdCl₂(dppf) | dppf | K₂CO₃ | DMF | Aryl bromides |

| Pd(PPh₃)₄ | - | NaOEt | Benzene | Aryl/Vinyl bromides |

The stereochemistry of the Suzuki-Miyaura coupling is a critical aspect, particularly when using alkenyl boronic acids or substrates with existing stereocenters. Generally, the reaction proceeds with retention of the stereochemistry of the vinyl halide and the organoboron reagent. However, the choice of ligand on the palladium catalyst can significantly influence the stereochemical outcome.

For example, in couplings involving Z-alkenyl halides, isomerization from Z-to-E can occur, and the extent of this isomerization is dictated mainly by the ligand. Studies have shown that Pd(P(o-Tol)₃)₂ is an effective catalyst for maintaining the Z-olefin geometry under mild conditions. The mechanism of stereochemical outcomes can be complex; transmetalation of an alkylboron nucleophile can, in principle, occur with either retention or inversion of the absolute configuration. The electronic properties of the phosphine ligand and the electrophile, as well as the steric properties of the alkylboron nucleophile, can all bias the stereochemical outcome of the reaction.

Heck Coupling Reactions

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (like this compound) and an alkene in the presence of a base. This reaction is a cornerstone of organic synthesis for creating substituted alkenes and follows a Pd(0)/Pd(II) catalytic cycle. The reaction generally exhibits a high degree of stereoselectivity, typically favoring the formation of the trans isomer due to steric factors in the migratory insertion step.

The catalytic cycle involves the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination step forms the substituted alkene product and a hydridopalladium(II) complex. The cycle is completed by the reductive elimination of HX from this complex by the base, regenerating the Pd(0) catalyst.

A variety of palladium sources can be used, including Pd(OAc)₂, PdCl₂, and tetrakis(triphenylphosphine)palladium(0), often in combination with phosphine ligands. Phosphine-free systems, such as those using N-heterocyclic carbene (NHC) ligands or palladacycles, have also been developed and show high activity.

| Palladium Catalyst/Precursor | Ligand (if applicable) | Base | Solvent | Typical Alkene Partner |

|---|---|---|---|---|

| Pd(OAc)₂ | Triphenylphosphine (PPh₃) | Triethylamine (Et₃N) | DMF, Acetonitrile | Styrene, Acrylates |

| Pd/C | - | NaOAc | NMP | Electron-deficient alkenes |

| PdCl₂(PPh₃)₂ | - | K₂CO₃ | DMF/Water | Styrene |

| Palladacycles | - | Na₂CO₃ | Toluene | Aryl bromides/chlorides |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds by reacting an aryl halide with an amine. This reaction is a powerful method for synthesizing substituted anilines and has largely replaced harsher, classical methods. For a substrate like this compound, this reaction could be used to introduce a second amino group or a more complex amine substituent by coupling with another amine, although intramolecular reactions or reactions at the existing amino group would need to be considered.

The mechanism is similar to other palladium cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation, and reductive elimination. The choice of palladium source, ligand, and base is critical for a successful transformation. Systems often employ Pd(OAc)₂ or Pd₂(dba)₃ as the palladium source, in combination with bulky, electron-rich phosphine ligands such as X-Phos or BINAP. Strong bases like sodium tert-butoxide (NaOt-Bu) or potassium tert-butoxide (KOt-Bu) are typically required.

Research on the synthesis of a related compound, 3-bromo-2,5-difluoroaniline, from 1,3-dibromo-2,5-difluorobenzene (B1419311) utilized a Buchwald-Hartwig monoamination with benzophenone (B1666685) imine as an ammonia (B1221849) equivalent. The optimized system used Pd(dba)₂ with the Xantphos ligand and K₃PO₄ as the base in 2-MeTHF or iPrOAc as the solvent. This demonstrates a practical application of the Buchwald-Hartwig amination on a dihalogenated fluorinated benzene ring, which is structurally analogous to this compound.

| Palladium Precursor | Ligand | Base | Solvent | Amine Source | Reference Compound |

|---|---|---|---|---|---|

| Pd(dba)₂ | Xantphos | K₃PO₄ | 2-MeTHF / ⁱPrOAc | Benzophenone imine | 1,3-dibromo-2,5-difluorobenzene |

| Pd(OAc)₂ | X-Phos | KOt-Bu | Toluene | Aniline (B41778) | 2-bromo-13α-estrone 3-methyl ether |

| Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | Primary/Secondary Amines | General Aryl Bromides |

Other Palladium and Copper-Catalyzed Reactions

Beyond the Suzuki, Heck, and Buchwald-Hartwig reactions, the bromo-substituent on this compound allows for a range of other metal-catalyzed transformations.

Palladium-Catalyzed Reactions: Palladium catalysts are exceptionally versatile and can promote numerous transformations beyond the standard cross-couplings. For instance, palladium-catalyzed C-H difluoroalkylation reactions have been developed to synthesize 3,3-difluoro-2-oxindoles from chlorodifluoroacetanilides. While this involves a C-H activation, the underlying principles of using palladium with bulky biarylphosphine ligands (like BrettPhos) to facilitate challenging oxidative additions and C-C bond-forming reductive eliminations are relevant. Sonogashira coupling, which couples aryl halides with terminal alkynes, is another important palladium-catalyzed reaction that could be applied to this compound.

Copper-Catalyzed Reactions: Copper catalysts offer complementary reactivity to palladium. Copper-catalyzed reactions have seen significant advances, particularly in the area of difluoroalkylation. These reactions often proceed through a radical mechanism, where a Cu(I) species initiates the formation of a difluoroalkyl radical from a suitable precursor (e.g., RCF₂Br). This radical can then engage in various transformations, such as addition to alkenes followed by cyclization. Copper is also used in Ullmann-type coupling reactions to form C-N, C-O, and C-S bonds, which could be an alternative to the Buchwald-Hartwig amination for certain substrates. Furthermore, copper-catalyzed diaminations of unactivated alkenes have been developed, providing a direct route to 1,2-diamines.

Derivatization at the Amino Group

The primary amino group of this compound is a versatile handle for further chemical modification. Derivatization can alter the compound's physical and chemical properties and is a key step in the synthesis of more complex molecules. These reactions typically target the nucleophilic nitrogen atom.

Common derivatization strategies include:

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base to form amides.

Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride, nosyl chloride) to form sulfonamides. The 2-nitrophenylsulfonyl (nosyl) group is one example used in derivatization reagents.

Alkylation: Introduction of alkyl groups via reaction with alkyl halides, though over-alkylation can be an issue.

Reaction with specialized derivatizing agents: For analytical purposes, the amino group can be reacted with reagents designed to enhance detection. Examples include 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AccQ•Tag), which reacts with primary and secondary amines, or pyrylium (B1242799) salts like 2,4,6-trimethylpyrylium, which selectively target primary amines. The goal of such derivatization is often to improve hydrophobicity, basicity, or ionization efficiency for analysis by techniques like LC-MS/MS.

The choice of derivatization strategy depends on the desired final product and its intended application, whether for the synthesis of new chemical entities or for analytical detection and quantification.

Amidation and Sulfonamidation Reactions

The amino group of this compound readily undergoes acylation with carboxylic acid derivatives to form amides and with sulfonyl chlorides to yield sulfonamides. These reactions are fundamental in synthetic organic chemistry for the protection of the amino group and for the synthesis of biologically active molecules.

A plausible reaction for the synthesis of N-(2-bromo-3,4-difluorophenyl)acetamide is presented below:

Table 1: Plausible Amidation Reaction of this compound This table is illustrative and based on general chemical principles, as direct experimental data for this specific reaction was not found.

| Reactant 1 | Reactant 2 | Product | Conditions |

|---|

Sulfonamidation: Similarly, this compound can be expected to react with sulfonyl chlorides in the presence of a base to form sulfonamides. A patent describes the synthesis of N-(3-bromo-2,4-difluorophenyl)propane-1-sulfonamide from the corresponding aniline isomer, 3-bromo-2,4-difluoroaniline. This indicates that the amino group in such fluorinated bromoanilines is sufficiently nucleophilic to react with sulfonyl chlorides. The reaction mechanism involves the nucleophilic attack of the nitrogen atom on the electrophilic sulfur atom of the sulfonyl chloride.

The following table outlines the reported synthesis of an isomeric sulfonamide, which serves as a model for the reactivity of this compound.

Table 2: Synthesis of an Isomeric Sulfonamide Based on a reported synthesis of a constitutional isomer.

| Reactant 1 | Reactant 2 | Product | Conditions |

|---|

Urea (B33335) and Carbamate Formation

The amino group of this compound can also be converted into urea and carbamate functionalities, which are important pharmacophores in medicinal chemistry.

Urea Formation: The synthesis of ureas from anilines can be achieved through several methods. One common approach involves the reaction of the aniline with an isocyanate. Alternatively, reaction with phosgene (B1210022) or a phosgene equivalent, followed by reaction with another amine, can yield unsymmetrical ureas. While no specific examples of urea formation from this compound have been identified in the literature, the general reactivity of anilines suggests that it would readily participate in such transformations. The reaction with an isocyanate would proceed via nucleophilic addition of the aniline to the carbonyl group of the isocyanate.

Carbamate Formation: Carbamates can be synthesized from anilines by reaction with chloroformates in the presence of a base. Another method involves the reaction with a carbonyl diimidazole (CDI) activated alcohol. These reactions provide a means to install a carbamate protecting group or to synthesize molecules with potential biological activity. As with urea formation, specific examples involving this compound are not documented, but its participation in these standard synthetic transformations is highly probable.

Table 3: Plausible Urea and Carbamate Formation Reactions This table is illustrative and based on general chemical principles, as direct experimental data for this specific reaction was not found.

| Reactant 1 | Reagent(s) | Product Type |

|---|---|---|

| This compound | Phenyl isocyanate | Urea |

| This compound | 1. Phosgene, 2. Ammonia | Urea |

| This compound | Ethyl chloroformate, Base | Carbamate |

Radical Reactions and Mechanistic Insights

The carbon-bromine bond in this compound allows for its participation in radical reactions. These reactions can be initiated by radical initiators, such as azobisisobutyronitrile (AIBN), or by photolysis or sonolysis.

One important class of radical reactions involving aryl bromides is radical cyclization. For instance, N-alkenyl or N-alkynyl substituted 2-bromoanilines can undergo intramolecular radical cyclization to form heterocyclic compounds. The reaction is typically initiated by the formation of an aryl radical at the position of the bromine atom, which then adds to the unsaturated bond. The regioselectivity of the cyclization (i.e., exo versus endo) is influenced by the length of the tether and the substitution pattern.

While no specific studies on the radical reactions of this compound were found, it is plausible that it could serve as a precursor for the generation of a 2-amino-5,6-difluorophenyl radical. This radical could then be trapped by various radical acceptors in intermolecular reactions or undergo intramolecular cyclization if a suitable unsaturated moiety is present in the molecule.

Mechanistically, the initiation step would involve the homolytic cleavage of the C-Br bond. The resulting aryl radical is a highly reactive intermediate that can participate in a variety of transformations. The propagation steps would involve the reaction of the aryl radical with another species to generate a new radical, which continues the chain reaction. Termination steps involve the combination of two radicals.

Reaction Kinetics and Thermodynamic Considerations

The kinetics and thermodynamics of reactions involving this compound are influenced by the electronic and steric effects of the substituents. The two fluorine atoms are strongly electron-withdrawing, which decreases the electron density of the aromatic ring and the basicity of the amino group. The bromine atom also has an electron-withdrawing inductive effect but a weaker electron-donating mesomeric effect.

Reaction Kinetics: A study on the transformation of halogen-substituted anilines in anaerobic estuarine sediment found that the reactions followed first-order kinetics. The rate of transformation was influenced by the position of the halogen, with para-substituted anilines transforming faster than meta-substituted ones. The reactivity order was found to be I > Br > Cl > F. This suggests that the rate of reactions involving the cleavage of the carbon-halogen bond in this compound would be faster than that of the corresponding chloro- or fluoro-analogs. The electron-withdrawing fluorine atoms would also be expected to influence the rate of reactions involving the amino group, generally making it less nucleophilic and thus slowing down reactions with electrophiles compared to unsubstituted aniline.

Iv. Advanced Applications in Organic Synthesis and Materials Science

Precursor in Pharmaceutical Synthesis

The structural motifs present in 2-bromo-3,4-difluoroaniline make it a key starting material for the synthesis of targeted therapeutic agents. The presence of fluorine atoms can enhance metabolic stability and binding affinity of a drug molecule, while the bromine atom provides a reactive site for further chemical modifications, such as cross-coupling reactions.

This compound has been utilized as a key intermediate in the synthesis of inhibitors for specific biological targets. A notable example is its use in the preparation of Factor XIa inhibitors, which are compounds investigated for their potential as anticoagulants. In a patented synthesis route, this compound is the foundational block upon which a more complex heterocyclic structure is built.

The synthesis begins with the diazotization of this compound, followed by a reduction to form a hydrazine (B178648) intermediate. This reaction specifically utilizes the amine group of the aniline (B41778) to construct a new molecular scaffold.

| Reactant | Reagents | Product | Application of Product |

| This compound | 1. Sodium nitrite (B80452), Hydrochloric acid2. Tin(II) chloride dihydrate | (2-Bromo-3,4-difluorophenyl)hydrazine | Intermediate in the synthesis of Factor XIa inhibitors |

This initial transformation is a critical step that demonstrates the utility of this compound in creating novel, biologically active molecules designed to interact with specific enzymes or receptors.

The use of this compound as a starting material is significant in the broader context of drug discovery and development. The development of selective Factor XIa inhibitors, for example, is part of a therapeutic strategy to treat and prevent thromboembolic disorders with a potentially lower risk of bleeding compared to traditional anticoagulants. The availability of unique building blocks like this compound enables medicinal chemists to explore new chemical spaces and design molecules with improved pharmacological profiles. Its application in the pharmaceutical field is also noted by chemical suppliers who list it as a key intermediate for such purposes.

Intermediate in Agrochemical Development

While halogenated anilines are a well-established class of intermediates in the agrochemical industry, specific documented instances of this compound being used for this purpose are not prevalent in publicly available research.

Generally, related compounds such as other isomers of bromo-difluoroaniline and difluoroaniline are used in the formulation of herbicides and pesticides. The introduction of fluorine atoms into agrochemical molecules can lead to increased efficacy and metabolic stability. However, specific synthesis routes for pesticides or herbicides starting from this compound are not detailed in the available scientific literature.

Structure-activity relationship (SAR) studies are crucial for optimizing the performance of agrochemicals. The specific placement of substituents on an aromatic ring can significantly influence a compound's biological activity. While SAR studies have been conducted on various halogenated anilines to develop more effective and selective pesticides, studies specifically detailing the derivatives of this compound in an agrochemical context are not readily found.

Building Block for Advanced Materials

The application of this compound as a building block for advanced materials is an area with potential, though specific examples are not widely reported. Structurally similar compounds, such as 4-bromo-2,6-difluoroaniline (B33399), are known to be used in the synthesis of materials for organic electronics, including OLEDs and solar cells. The presence of amine and bromo functionalities allows for polymerization and modification, while the fluorine atoms can tune the electronic properties of the resulting materials. Based on these principles, it is plausible that this compound could serve as a monomer or intermediate in the creation of specialized polymers or organic semiconductors, but dedicated research in this area is not currently available.

Development of Polymers and Coatings with Enhanced Properties

Bromo-difluoroaniline derivatives are recognized for their role in the development of advanced polymers and coatings. The incorporation of halogenated monomers, such as isomers of this compound, into polymer backbones can impart desirable properties including enhanced chemical resistance, thermal stability, and durability. The presence of fluorine, in particular, is known to improve metabolic stability and bioavailability in certain molecular contexts, a principle that extends to the enhanced performance of materials. While specific data on polymers derived exclusively from this compound is not extensively detailed in publicly available literature, its structural motifs are consistent with building blocks used in material science applications.

Exploration in Organic Semiconductors and Electronics

The field of organic electronics leverages specialized organic molecules as semiconductors for applications in devices like Organic Light-Emitting Diodes (OLEDs) and perovskite solar cells. Halogenated anilines are valuable building blocks in this domain. For instance, the isomer 4-Bromo-2,6-difluoroaniline serves as a precursor for synthesizing hole-transporting materials. The fluorine substituents are particularly crucial as they allow for the precise adjustment of the molecular orbital energy levels, a key factor in designing efficient organic semiconductors. The bromo-substituent provides a reactive handle for palladium-catalyzed coupling reactions, enabling the construction of larger, conjugated molecular systems essential for electronic activity. These principles highlight the potential of this compound as a precursor for novel organic semiconductors.

| Substituent | Function in Organic Semiconductors | Relevant Reaction Type |

|---|---|---|

| Fluorine | Adjusts molecular orbital energy levels (HOMO/LUMO) | Nucleophilic Aromatic Substitution |

| Bromine | Enables extension of π-conjugated system | Palladium-Catalyzed Cross-Coupling |

| Amine | Can be modified to tune electronic properties | Oxidation, Diazotization |

Synthesis of Dyes and Pigments

Aniline derivatives are foundational precursors in the synthesis of a vast array of dyes and pigments, particularly azo dyes. These dyes are organic compounds characterized by the R−N=N−R′ functional group and are responsible for a significant portion of the colors used in the textile and food industries. The synthesis typically involves the diazotization of an aniline, followed by a coupling reaction. Bromo-difluoroaniline isomers are employed in creating dyes, including fluorescent dyes for specialized applications like biological imaging. The amine group on compounds such as 4-bromo-2,6-difluoroaniline can be oxidized to produce conjugated azo compounds, forming the chromophoric core of the dye molecule.

Contributions to Natural Product Synthesis

The role of this compound as a synthetic building block in the total synthesis of other natural products is not widely documented in scientific literature. However, research has revealed a fascinating and direct link between halogenated anilines and the natural world. Certain marine microalgae have been found to biosynthesize halogenated anilines, including 2,4,6-tribromoaniline (B120722) and 2,4,6-trichloroaniline. This discovery established that these compounds, previously thought to be exclusively of synthetic origin, are in fact a novel class of natural products. This underscores the presence of halogenated aniline scaffolds within natural biological systems.

Utilization in Novel Synthetic Methodologies

This compound and related compounds are valuable substrates for developing and understanding new synthetic methodologies. Their distinct electronic properties, stemming from the interplay of the electron-donating amine group and the electron-withdrawing halogens, provide a unique platform for testing the scope and mechanism of new chemical transformations.

The specific substitution pattern of halogenated anilines is instrumental in mechanistic studies. For example, in the development of novel photoinduced, transition-metal-free methods for the difluoroalkylation of anilines, the electronic nature of the aniline substrate is critical. Researchers have proposed a radical chain mechanism initiated by a halogen bonding-assisted electron donor–acceptor (EDA) complex. The formation and reactivity of this complex are highly dependent on the electronic properties of the aniline, making compounds like this compound excellent candidates for probing the intricacies of such reaction pathways.

Substituted anilines are increasingly being used as ligands in the development of advanced catalytic systems. Specifically, they serve as ancillary ligands in well-defined palladium(II)-NHC (N-Heterocyclic Carbene) precatalysts for cross-coupling reactions. The use of anilines with varying electronic and structural features, such as this compound, allows for the fine-tuning of the catalyst's performance. Reactivity tests have shown that electron-withdrawing substituents on the aniline ligand can enhance catalytic activity, particularly in challenging reactions. These [(NHC)PdCl2(Aniline)] complexes are air- and moisture-stable, highly active, and demonstrate the significant potential of leveraging diverse aniline scaffolds to optimize and broaden the scope of modern catalysis.

| Compound Name |

|---|

| This compound |

| 4-Bromo-2,6-difluoroaniline |

| 2,4,6-tribromoaniline |

| 2,4,6-trichloroaniline |

| 4-bromo-N,N-dimethylaniline |

V. Spectroscopic and Computational Characterization in Academic Research

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone in the structural analysis of chemical compounds. By observing the interaction of molecules with electromagnetic radiation, researchers can deduce detailed information about molecular structure, bonding, and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules by mapping the chemical environments of specific nuclei. For 2-Bromo-3,4-difluoroaniline, ¹H, ¹³C, and ¹⁹F NMR would be employed to provide a complete structural assignment.

¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the two aromatic protons and the two protons of the amine (-NH₂) group. The aromatic signals would appear as complex multiplets due to coupling with each other (ortho-coupling) and with the neighboring fluorine atoms (H-F coupling). The position (chemical shift) of these signals would be influenced by the electron-withdrawing effects of the bromine and fluorine atoms and the electron-donating effect of the amine group.

¹³C NMR: The carbon NMR spectrum would display six distinct signals for the six carbon atoms of the benzene (B151609) ring, as they are all in unique chemical environments. The chemical shifts would be significantly affected by the attached substituents. The carbon atoms bonded to the highly electronegative fluorine atoms would show large C-F coupling constants, which is a characteristic feature.

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is an essential technique. It would show two distinct signals for the two non-equivalent fluorine atoms at the C-3 and C-4 positions. The signals would exhibit coupling to each other (F-F coupling) and to the adjacent aromatic protons (H-F coupling), providing crucial information for confirming the substitution pattern on the aromatic ring.

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation pattern upon ionization. The monoisotopic mass of this compound is 206.949518 g/mol .

A key feature in the mass spectrum of a bromine-containing compound is the isotopic pattern of the molecular ion peak. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two peaks of almost equal intensity, M+ and (M+2)+, separated by two mass units, which is a definitive indicator of the presence of a single bromine atom in the molecule.

While specific experimental fragmentation data is not widely published, predicted data provides insight into its behavior in a mass spectrometer.

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 207.95680 | 132.5 |

| [M+Na]⁺ | 229.93874 | 146.0 |

| [M-H]⁻ | 205.94224 | 136.7 |

| [M]⁺ | 206.94897 | 146.9 |

Common fragmentation pathways for such halogenated anilines would likely involve the initial loss of the bromine atom or the elimination of HF, leading to the formation of various daughter ions that can be analyzed to confirm the molecular structure.

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of specific bonds and functional groups.

N-H Vibrations: The aniline (B41778) amine group would give rise to characteristic N-H stretching vibrations in the IR spectrum, typically appearing as two bands in the region of 3300-3500 cm⁻¹.

C-F Vibrations: Strong absorption bands corresponding to C-F stretching vibrations are expected in the fingerprint region of the IR spectrum, generally between 1000 and 1400 cm⁻¹.

C-Br Vibrations: The C-Br stretching vibration would appear at a lower frequency, typically in the 500-650 cm⁻¹ range.

Aromatic Ring Vibrations: C=C stretching vibrations within the aromatic ring would be observed in the 1450-1600 cm⁻¹ region. C-H bending vibrations (both in-plane and out-of-plane) would also be present, providing further structural confirmation.

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the molecule which may be weak or inactive in the IR spectrum. The combination of both techniques allows for a more complete assignment of the molecule's fundamental vibrational modes.

Quantum Chemical Computational Studies

Quantum chemical calculations are a vital tool in modern chemical research, allowing for the prediction of molecular properties and the interpretation of experimental results. These theoretical studies provide insights into molecular geometry, stability, and electronic structure.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules to determine their properties. For molecules like this compound, DFT calculations, often using functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), are employed to optimize the molecular geometry and predict spectroscopic properties. DFT can be used to calculate theoretical vibrational frequencies (IR and Raman), NMR chemical shifts, and electronic properties, which can then be compared with experimental data to validate structural assignments.

A critical aspect of DFT calculations is the analysis of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: This orbital can be thought of as the outermost orbital containing electrons and acts as an electron donor. For aniline derivatives, the HOMO is typically localized on the aromatic ring and the nitrogen atom of the amine group.

LUMO: This is the innermost orbital that is empty of electrons and can act as an electron acceptor. The LUMO is generally distributed over the aromatic ring system.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a crucial parameter. A small HOMO-LUMO gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and lower kinetic stability. In the context of this compound, the electron-withdrawing halogen substituents would be expected to lower the energy of both the HOMO and LUMO, and the magnitude of the gap would provide a quantitative measure of the molecule's electronic stability and reactivity. This analysis is fundamental for understanding potential charge transfer interactions within the molecule.

Density Functional Theory (DFT) Calculations

Electrophilicity and Nucleophilicity Indices

Detailed theoretical studies calculating the specific electrophilicity and nucleophilicity indices for this compound are not extensively available in published academic literature. These indices, which are crucial in understanding the reactivity of a molecule within the framework of Density Functional Theory (DFT), quantify the ability of a compound to accept or donate electrons in a reaction. While general principles suggest that the aniline group imparts nucleophilic character and the halogen substituents act as electron-withdrawing groups, precise, computationally derived values for global indices like the electrophilicity index (ω) have not been reported for this specific molecule.

Hyperpolarizability and Non-Linear Optical Properties

Computational investigations into the hyperpolarizability and non-linear optical (NLO) properties of this compound have not been specifically reported in academic research. Such studies typically involve calculating the first hyperpolarizability (β) to predict a molecule's potential for applications in NLO materials, which are essential for technologies like optical switching and frequency conversion. The NLO response is highly dependent on molecular structure, symmetry, and the presence of electron-donating and electron-accepting groups. However, without dedicated computational analysis, the NLO characteristics of this compound remain unquantified.

Molecular Dynamics Simulations

There is a notable absence of published research utilizing molecular dynamics (MD) simulations to study the behavior of this compound. MD simulations are powerful computational tools used to model the physical movements of atoms and molecules over time, providing insights into conformational dynamics, interactions with solvents, and behavior in condensed phases. Such studies would be valuable for understanding how this compound behaves in various environments, but this area remains unexplored in the context of this compound.

Prediction of Reaction Pathways and Transition States

While detailed computational studies on the transition states of reactions involving this compound are not available, its role as a reactant in various synthetic procedures provides insight into its reaction pathways. The compound serves as a versatile building block for the synthesis of more complex molecules, particularly in the pharmaceutical and materials science sectors.

Its documented reactions include:

Diazotization-Reduction: The primary amine group can undergo diazotization when treated with sodium nitrite (B80452) in strong acid, followed by reduction with reagents like tin(II) chloride. This pathway is a standard method for converting anilines into other functional groups or for preparing hydrazine (B178648) derivatives.

Isatin (B1672199) Synthesis: It is used as a precursor for synthesizing substituted isatins. This involves a reaction with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride, followed by cyclization in concentrated sulfuric acid. This multi-step process highlights the reactivity of the aniline ring in forming new heterocyclic structures.

Palladium-Catalyzed Cross-Coupling: The bromo-substituent enables participation in cross-coupling reactions. For instance, it has been used in Suzuki couplings with boronic acids in the presence of a palladium catalyst like palladium(II) acetate (B1210297) to form new carbon-carbon bonds.

These synthetic applications demonstrate the compound's dual reactivity, leveraging both the nucleophilic character of the aniline moiety and the susceptibility of the carbon-bromine bond to catalytic activation.

| Reaction Type | Reagents | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Diazotization | Sodium nitrite, 12N HCl, Tin(II) chloride dihydrate | 0°C | Hydrazine derivative | |

| Isatin Synthesis | Chloral hydrate, Hydroxylamine hydrochloride, H₂SO₄ | Reflux | 7-bromo-5,6-difluoroindoline-2,3-dione | |

| Suzuki Coupling | Cyclopropylboronic acid, K₃PO₄, PPh₃ | Pd(OAc)₂, Toluene/Water, 100°C | 2-cyclopropyl-3,4-difluoroaniline |

Conformational Analysis

Specific academic studies focusing on the conformational analysis of this compound are not found in the surveyed literature. A conformational analysis would typically involve computational methods to determine the most stable spatial arrangements of the atoms, particularly concerning the rotation of the amine group relative to the aromatic ring and the influence of the bulky bromine and fluorine substituents on the molecule's geometry. Such an analysis would be key to understanding its steric and electronic properties, but remains a subject for future research.

X-Ray Crystallography for Solid-State Structure Determination

A single-crystal X-ray diffraction structure for this compound itself has not been reported in the primary scientific literature or crystallographic databases. This means that definitive experimental data on its solid-state conformation, bond lengths, bond angles, and intermolecular interactions (such as hydrogen bonding or halogen bonding) is currently unavailable.

However, the amenability of its derivatives to crystallographic analysis has been demonstrated. For example, a thiophene-fused isatin dye synthesized from this compound has been successfully crystallized, and its structure was determined by X-ray crystallography. This indicates that while the parent aniline may be challenging to crystallize or has not yet been a focus of such studies, its core structure is compatible with the formation of ordered crystalline lattices in its derivatives.

Vi. Toxicology and Environmental Impact Considerations from a Research Perspective

Mechanistic Toxicology Studies

Mechanistic toxicology aims to elucidate how a chemical substance causes adverse effects at the molecular and cellular levels. For halogenated anilines, research often focuses on their potential to cause cellular damage through oxidative stress or interaction with critical biomolecules.

The toxicity of substituted anilines is often linked to their metabolism, which can lead to the formation of reactive intermediates. A primary mechanism of concern for aniline (B41778) derivatives is metabolic activation to form reactive nitrenium ions, which can covalently bind to cellular macromolecules like DNA and proteins, potentially leading to genotoxicity and carcinogenicity. Furthermore, the metabolism of anilines can generate reactive oxygen species (ROS), inducing oxidative stress, lipid peroxidation, and subsequent damage to cellular components.

Another investigated mechanism for substituted anilines involves the disruption of mitochondrial function. Research on various anilines has shown they can act as uncouplers of oxidative phosphorylation or inhibitors of the respiratory chain, disturbing the inner mitochondrial membrane's structure and function. This interaction can impair cellular energy production and trigger pathways leading to apoptosis (programmed cell death). The toxic potency is highly dependent on the type and position of the substituents on the aniline ring, with electron-withdrawing groups often increasing the adverse effects.

To investigate these mechanisms, a combination of in vitro (cell-based) and in vivo (animal-based) studies is typically employed. In vitro assays are crucial for high-throughput screening and for isolating specific cellular responses.

In vitro studies often utilize cell lines (e.g., liver cells like HepG2, or kidney cells) or subcellular fractions (e.g., mitochondria) to assess endpoints such as:

Cytotoxicity: Measuring cell death or inhibition of cell growth.

Genotoxicity: Using assays like the Ames test (bacterial mutagenicity) or the comet assay (DNA strand breaks in eukaryotic cells) to detect DNA damage.

Mitochondrial Toxicity: Assessing effects on cellular respiration and the mitochondrial membrane potential.

In vivo studies in model organisms, such as rats or mice, provide a more comprehensive picture of a substance's toxicokinetics (absorption, distribution, metabolism, and excretion) and systemic toxicity. In studies of chloroanilines, for example, researchers have monitored for effects on target organs like the kidney, liver, and spleen. Key endpoints include changes in blood chemistry (e.g., blood urea (B33335) nitrogen as an indicator of kidney function), histopathological examination of tissues, and the formation of hemoglobin adducts as biomarkers of exposure.